molecular formula C10H16N2 B1275261 N-(pyridin-4-ylmethyl)butan-2-amine CAS No. 869941-69-5

N-(pyridin-4-ylmethyl)butan-2-amine

Cat. No. B1275261
CAS RN: 869941-69-5
M. Wt: 164.25 g/mol
InChI Key: CPSUFMPNNGXEMJ-UHFFFAOYSA-N
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Description

“N-(pyridin-4-ylmethyl)butan-2-amine” is a chemical compound with the molecular formula C10H16N2 . It is used in various chemical reactions and has potential applications in different fields .


Molecular Structure Analysis

The molecular structure of “N-(pyridin-4-ylmethyl)butan-2-amine” involves a pyridine ring attached to a butan-2-amine group . More detailed structural analysis would require specific experimental or computational studies .


Physical And Chemical Properties Analysis

“N-(pyridin-4-ylmethyl)butan-2-amine” has a molecular weight of 164.25 g/mol. Other physical and chemical properties such as density, melting point, and boiling point would require specific experimental measurements .

Scientific Research Applications

Non-Linear Optics

N-(pyridin-4-ylmethyl)butan-2-amine: and its derivatives have been studied for their potential use in non-linear optics (NLO). These materials are of great interest for optical signal processing applications such as optical triggering, light frequency transducers, optical memories, modulators, and deflectors . The compound’s ability to form a dense net of hydrogen bonds in the interlayer space of host materials like zirconium 4-sulfophenylphosphonate suggests its suitability for enhancing optical properties.

Anti-Tubercular Agents

Research has indicated that derivatives of N-(pyridin-4-ylmethyl)butan-2-amine have been designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra . These compounds are part of the ongoing search for new and effective drugs to combat tuberculosis, especially in the face of multi-drug resistant strains of the bacteria.

Molecular Docking Studies

The molecular structure of N-(pyridin-4-ylmethyl)butan-2-amine allows it to be used in molecular docking studies. These studies help in understanding the molecular interactions of the compound and its derivatives, which is crucial for the development of new pharmaceuticals .

Intercalation in Layered Compounds

This compound has been used to study the arrangement of intercalated molecules within layered structures like zirconium sulfophenylphosphonate. Such studies are important for the development of new materials with specific desired properties .

Hydrogen Bond Network Analysis

The compound’s derivatives have been utilized to create a dense network of hydrogen bonds, which is significant for understanding the physical properties of the interlayer space in host materials. This knowledge can be applied to improve the design of materials for various applications .

Enhancement of Optical Properties

By incorporating N-(pyridin-4-ylmethyl)butan-2-amine into polymeric matrices or as guests in layered inorganic compounds, researchers aim to transfer molecular-level optical nonlinearity to macroscopic nonlinear- and electro-optic activity .

Future Directions

The future directions for “N-(pyridin-4-ylmethyl)butan-2-amine” could involve its use in the design and synthesis of novel anti-tubercular agents . Additionally, its potential applications in other fields could be explored.

properties

IUPAC Name

N-(pyridin-4-ylmethyl)butan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2/c1-3-9(2)12-8-10-4-6-11-7-5-10/h4-7,9,12H,3,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPSUFMPNNGXEMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NCC1=CC=NC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80405892
Record name N-(pyridin-4-ylmethyl)butan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80405892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

869941-69-5
Record name N-(pyridin-4-ylmethyl)butan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80405892
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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